Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused triazolobenzothiazole core linked to a tetrahydrobenzothiophene scaffold via a sulfanylacetyl amino bridge. Its synthesis involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates, followed by cyclization to form the triazolobenzothiazole moiety .
Properties
IUPAC Name |
ethyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-2-28-19(27)17-12-7-3-5-9-14(12)30-18(17)22-16(26)11-29-20-23-24-21-25(20)13-8-4-6-10-15(13)31-21/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNJLKUYXRFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a triazole ring with a benzothiazole moiety and a tetrahydro-benzothiophene framework. The synthesis typically involves multi-step reactions including the formation of the triazole and benzothiazole rings followed by various acylation and substitution reactions.
Synthetic Pathway
- Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate aldehydes to form the triazole structure.
- Benzothiazole Synthesis : Reaction of 2-aminothiophenol with carbon disulfide or other thioketones.
- Final Assembly : Coupling of the triazole and benzothiazole intermediates followed by acetylation to yield the final product.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial and fungal strains. Research indicates that compounds with similar structural motifs exhibit significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies have demonstrated that derivatives of triazoles and benzothiazoles possess cytotoxic effects against cancer cell lines. For instance:
- MCF-7 Cells : Compounds similar to this compound were tested against MCF-7 (breast cancer) and showed IC50 values indicating significant cytotoxicity .
Anti-inflammatory Effects
The compound's structural similarities to known anti-inflammatory agents suggest potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This has been observed in related compounds where benzothiazole derivatives demonstrated significant anti-inflammatory activity in vitro .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. This compound exhibited MIC values comparable to standard antibiotics .
Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines (MCF-7 and HCT116), the compound was found to induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways .
Pharmacological Profile
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps that typically include the formation of the benzothiazole and triazole moieties. Various synthetic methods have been documented in the literature:
- Methodologies : The compound can be synthesized through reactions involving benzothiazole derivatives and triazole-based reagents. For instance, the reaction of 2-aminobenzenethiol with ethyl cyanoacetate under controlled conditions has been reported to yield high purity products with favorable yields .
Biological Activities
Recent studies have highlighted the biological significance of ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in various therapeutic areas:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits promising anticancer properties. A study identified it as a potential candidate through screening against multicellular spheroids, indicating its ability to inhibit cancer cell proliferation effectively .
- Antimicrobial Properties : The benzothiazole and triazole components are known for their antimicrobial activities. Compounds containing these moieties have been shown to possess significant antibacterial and antifungal activities against a range of pathogens.
Pharmacological Applications
The pharmacological potential of this compound is under investigation for various therapeutic applications:
- Antitubercular Agents : Recent advances in synthetic methodologies have led to the development of benzothiazole-based compounds as antitubercular agents. The incorporation of the triazole structure enhances their efficacy against Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Some derivatives of benzothiazoles have demonstrated anti-inflammatory properties. The specific compound may exhibit similar effects due to its structural characteristics.
Material Science Applications
Beyond biological applications, this compound may also find applications in material science:
- Polymer Chemistry : The compound's unique chemical structure allows for its incorporation into polymer matrices to develop materials with enhanced thermal stability and mechanical properties.
Case Studies and Research Findings
Several case studies have documented the synthesis and application of this compound:
Comparison with Similar Compounds
Core Heterocyclic Variations
- Triazolobenzothiazole vs. Tetrazole Derivatives: Ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () replaces the triazolobenzothiazole group with a phenyltetrazole ring. Tetrazoles are known for metabolic stability but may exhibit reduced antimicrobial activity compared to triazolobenzothiazoles due to differences in hydrogen-bonding capacity .
- Cyclopenta[b]thiophene vs. Tetrahydrobenzothiophene: A structural analogue, ethyl 2-{2-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl)sulfanyl]acetamido}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (), substitutes the tetrahydrobenzothiophene with a cyclopenta[b]thiophene ring. This modification reduces molecular weight (458.58 vs. ~494 g/mol in ) and increases lipophilicity (logP 4.11 vs.
Substituent Effects
- Sulfanylacetyl Linker: The sulfanylacetyl group enhances thiol-mediated interactions, critical for antimicrobial activity. Compounds lacking this linker, such as ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (), show reduced hydrogen-bond acceptor counts (8 vs. 6) and lower molecular weights (355.47 g/mol), which may compromise target binding .
Physicochemical Properties
*Inferred from analogous structures. †Values from structurally similar compounds in .
Antimicrobial Activity
- Triazolobenzothiazole derivatives exhibit broad-spectrum antimicrobial activity. For example, minimum inhibitory concentration (MIC) values for Gram-positive bacteria in related thiol-containing heterocycles range from 12.5–50 µg/mL . The target compound’s sulfanylacetyl group likely enhances activity by promoting thiol-disulfide exchange with microbial enzymes .
- In contrast, tetrazole analogues () show reduced efficacy due to weaker hydrogen-bond interactions, as observed in MIC assays for similar compounds .
Neuroprotective and Anti-inflammatory Potential
- Triazolothiadiazole derivatives with fused heterocycles demonstrate neuroprotective effects via antioxidant pathways .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound can be dissected into two primary subunits:
- Thetriazolo[3,4-b]benzothiazole-3-thiol moiety
- The ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold
A convergent synthesis strategy involves independent preparation of these subunits followed by coupling via a sulfanyl acetyl linker. Critical disconnections include:
Synthesis ofTriazolo[3,4-b]Benzothiazole-3-thiol
Preparation of 2-Hydrazinobenzothiazole Intermediates
The synthesis begins with the preparation of 2-hydrazinobenzothiazoles, pivotal precursors for triazole annulation. As demonstrated by recent methodologies, two principal routes are employed:
Route A: Nucleophilic Substitution
- Starting Material : 2-Chlorobenzothiazole (32 ) reacts with hydrazine hydrate in ethanol under reflux to yield 2-hydrazinobenzothiazole (33 ) with 98% conversion.
$$
\text{C}7\text{H}4\text{ClNS} + \text{N}2\text{H}4 \rightarrow \text{C}7\text{H}6\text{N}_3\text{S} + \text{HCl}
$$ - Substituted Variants : For derivatives with electron-donating or withdrawing groups (e.g., 6-methyl, 6-ethyl), anilines (34–43 ) are converted to arylthioureas (44–53 ) via reaction with ammonium thiocyanate in acidic conditions. Subsequent oxidative cyclization with bromine yields 2-aminobenzothiazoles (54–63 ), which are treated with hydrazine hydrate to furnish substituted 2-hydrazinobenzothiazoles (64–73 ).
Route B: Xanthogenate-Mediated Cyclization
Cyclization to Triazolobenzothiazole
The hydrazine intermediates undergo cyclization with formic acid under reflux to form the triazolobenzothiazole core. For example, 6-methyl-2-hydrazinobenzothiazole (64 ) reacts with formic acid to yieldtriazolo[3,4-b]benzothiazole (3 ) after crystallization.
Thiol Functionalization
Introduction of the 3-thiol group is achieved via treatment of the triazolobenzothiazole with Lawesson’s reagent or by nucleophilic displacement of a pre-installed leaving group (e.g., chloride) using sodium hydrosulfide.
Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
Gewald Reaction for Thiophene Formation
The tetrahydrobenzothiophene core is constructed via the Gewald reaction, adapting protocols from influenza polymerase inhibitor syntheses:
- Reactants : Cyclohexanone (83 ), cyanoacetamide, and sulfur are combined in ethanol with morpholine as a catalyst.
- Mechanism : The reaction proceeds through Knoevenagel condensation, followed by cyclization and sulfur incorporation, yielding ethyl 2-cyano-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (84 ).
Nitration and Reduction to Install Amine
Coupling via Sulfanyl Acetyl Linker
Synthesis of Sulfanyl Acetyl Chloride
Mercaptoacetic acid is treated with thionyl chloride to form sulfanyl acetyl chloride (87 ), which serves as the bridging agent.
Amide Bond Formation
- Activation : 87 is reacted with the amine group of 86 in dichloromethane with triethylamine, yielding ethyl 2-[(sulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (88 ).
- Thiol Coupling : 88 undergoes nucleophilic substitution withtriazolo[3,4-b]benzothiazole-3-thiol in DMF using K₂CO₃ as a base, culminating in the target compound.
Optimization and Mechanistic Insights
Cyclization Efficiency
Coupling Challenges
- Solvent Effects : DMF facilitates solubility of polar intermediates, while THF is preferred for thiolate reactions.
- Protection Strategies : Temporary protection of the thiol group (e.g., as a disulfide) prevents oxidation during coupling.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : CH₃CN/H₂O + 0.1% formic acid (70:30), retention time 8.2 min, peak area 98.5%.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis involves multi-step reactions, including:
- Triazole ring formation : Cyclization of precursors like 4-amino-1,2,4-triazoles with substituted benzaldehydes under reflux in ethanol with catalytic acetic acid .
- Functional group attachment : Thioacetylation and coupling reactions (e.g., using benzoylisothiocyanate) in solvents like 1,4-dioxane at controlled pH and temperature .
- Benzothiophene core integration : Stepwise alkylation or nucleophilic substitution to link the benzothiophene ester moiety . Optimization strategies : Use high-purity starting materials, monitor reactions via TLC/HPLC, and adjust catalysts (e.g., K₂CO₃ for thiol coupling) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Chromatography : HPLC for purity assessment and TLC for reaction monitoring .
- Spectroscopy : NMR (¹H/¹³C) for structural elucidation and FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions in solid-state structures .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases due to the triazole moiety’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antitumor potential .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data across studies?
- Variable reaction conditions : Compare solvent systems (e.g., ethanol vs. dioxane), temperatures, and catalyst loading reported in .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted thiols or oxidized intermediates) .
- Reproducibility protocols : Standardize anhydrous conditions for moisture-sensitive steps (e.g., benzothiophene esterification) .
Q. What computational approaches can predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding with proteins like EGFR or PARP, leveraging the triazole’s π-π stacking potential .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
- ADMET prediction : Tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How does structural modification of the triazole or benzothiophene moieties affect pharmacological activity?
- Triazole substitutions : Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition, while alkyl chains improve membrane permeability .
- Benzothiophene derivatives : Saturation of the tetrahydro ring reduces steric hindrance, increasing binding affinity to hydrophobic pockets .
- Case study : Analogues with 4-methoxyphenyl groups showed 2-fold higher cytotoxicity in MCF-7 cells compared to unsubstituted derivatives .
Q. What strategies mitigate instability during long-term storage of this compound?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .
- Light sensitivity : Use amber vials to protect the benzothiazole moiety from UV degradation .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Scaffold diversification : Synthesize analogues with varied substituents on the triazole (e.g., halogens, alkyl) and benzothiophene (e.g., ester vs. carboxylic acid) .
- Bioisosteric replacement : Replace the benzothiophene with indole or benzofuran cores to assess ring flexibility .
- Data correlation : Use IC₅₀ values from enzyme assays and logP measurements to build QSAR models .
Q. What in vivo models are suitable for validating its therapeutic potential?
- Xenograft models : Evaluate antitumor efficacy in nude mice implanted with human cancer cell lines .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS after oral/intravenous administration .
- Toxicity screens : Assess hepatorenal function and hematological parameters in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
